

# Application Notes and Protocols for BAY2927088 in Preclinical Animal Studies

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## Compound of Interest

Compound Name: *Sevabertinib*

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## Introduction

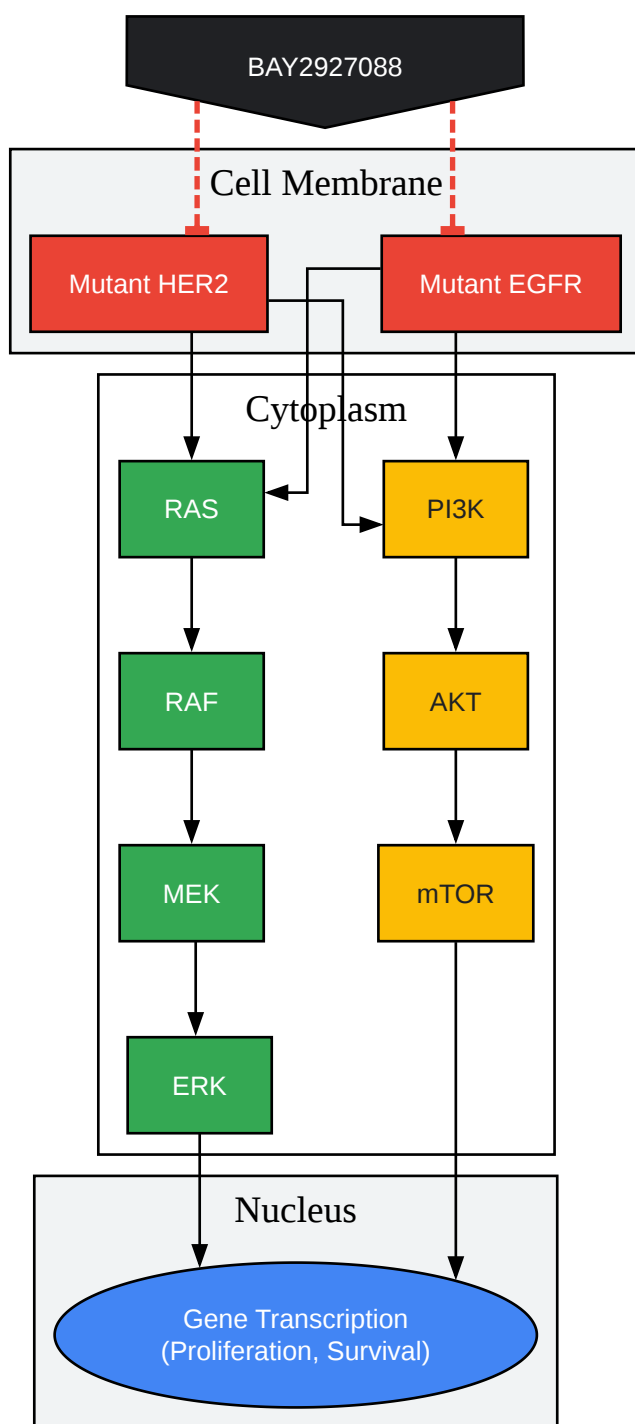
BAY2927088 is a potent, oral, and reversible tyrosine kinase inhibitor (TKI) that selectively targets activating mutations in the Human Epidermal Growth Factor Receptor 2 (HER2/ERBB2) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has shown significant preclinical and clinical activity in non-small cell lung cancer (NSCLC) models harboring these mutations.[4][5][6] These application notes provide a summary of the available preclinical data and representative protocols for the formulation and administration of BAY2927088 in animal models, particularly patient-derived xenograft (PDX) models.

## Mechanism of Action

BAY2927088 functions by inhibiting the tyrosine kinase activity of mutant HER2 and EGFR.[7] These mutations, such as HER2 exon 20 insertions, lead to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and tumor growth.[4][6] By blocking the autophosphorylation of these receptors, BAY2927088 effectively abrogates these oncogenic signals. The high selectivity for mutant versus wild-type EGFR suggests a potentially wider therapeutic window and a more favorable safety profile.[1][8]

## Signaling Pathway

The diagram below illustrates the simplified HER2 and EGFR signaling pathways and the point of inhibition by BAY2927088. Upon ligand binding or due to activating mutations, HER2 and EGFR form homodimers or heterodimers, leading to the activation of their intracellular kinase domains. This triggers downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive tumor cell proliferation and survival. BAY2927088 blocks the initial kinase activation step.



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**Caption:** Inhibition of mutant HER2/EGFR signaling by BAY2927088.

## Preclinical Studies Summary

While specific formulation details are proprietary, preclinical studies have demonstrated the in vivo efficacy of BAY2927088. The compound has been shown to induce dose-dependent tumor growth inhibition in various NSCLC patient-derived xenograft (PDX) models harboring HER2 or EGFR mutations.

Model System	Administration Route	Key Findings	Reference
NSCLC PDX model (HER2 exon 20 insertion A775insYVMA)	Oral	Validated in vitro activity, demonstrating in vivo efficacy.	[4]
NSCLC PDX models (EGFR exon 20 insertion mutants)	Oral	Strong, dose-dependent tumor growth inhibition.	[8][9]
NSCLC PDX models (EGFR C797S resistance mutation)	Oral	Potent anti-proliferative activity, overcoming resistance.	[9]

## Protocols

### Representative Formulation Protocol for Oral Administration

This protocol describes a general method for formulating a tyrosine kinase inhibitor like BAY2927088 for oral gavage in mice. The exact concentration should be determined based on the desired dosage (mg/kg) and the average weight of the study animals.

Materials:

- BAY2927088 compound
- Vehicle solution:
  - 0.5% (w/v) Methylcellulose (e.g., Sigma-Aldrich, Cat. No. M0512)

- 0.2% (v/v) Tween® 80 (e.g., Sigma-Aldrich, Cat. No. P1754)
- Sterile deionized water
- Mortar and pestle or homogenizer
- Magnetic stirrer and stir bar
- Sterile tubes for storage
- Analytical balance

Procedure:

- Prepare the Vehicle:
  1. Add 0.5 g of Methylcellulose to 100 mL of sterile deionized water.
  2. Heat the solution to 60-70°C while stirring until the Methylcellulose is fully dissolved.
  3. Allow the solution to cool to room temperature.
  4. Add 0.2 mL of Tween® 80 and mix thoroughly.
  5. Store the vehicle at 4°C. Warm to room temperature before use.
- Prepare the BAY2927088 Suspension:
  1. Calculate the required amount of BAY2927088 based on the desired concentration and final volume. For example, for a 10 mg/mL suspension, weigh out 100 mg of BAY2927088 for a final volume of 10 mL.
  2. Triturate the weighed BAY2927088 powder in a mortar and pestle to a fine consistency.
  3. Add a small volume of the prepared vehicle to the powder and mix to form a uniform paste.
  4. Gradually add the remaining vehicle while continuously mixing or transferring to a tube for vortexing/homogenization.

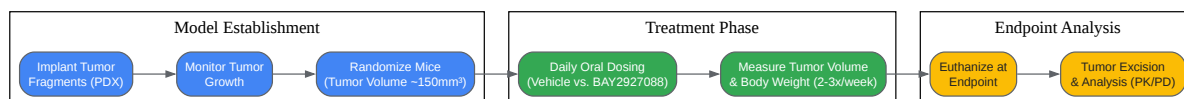
5. Ensure the final suspension is homogenous. Stir continuously on a magnetic stirrer during dosing to prevent settling.

6. Prepare the formulation fresh daily.

## Protocol for In Vivo Efficacy Study in Xenograft Models

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of BAY2927088 in a subcutaneous PDX model.

Experimental Workflow Diagram:



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**Caption:** General workflow for a preclinical xenograft efficacy study.

Procedure:

- **Animal Models:** Use immunodeficient mice (e.g., NOD-scid, NSG) for the engraftment of human patient-derived tumor fragments.
- **Tumor Implantation:** Subcutaneously implant small fragments of a characterized HER2- or EGFR-mutant tumor into the flank of each mouse.
- **Tumor Growth Monitoring:** Allow tumors to grow. Monitor tumor volume using caliper measurements ( $\text{Volume} = (\text{Length} \times \text{Width}^2)/2$ ) two to three times per week.
- **Randomization:** Once tumors reach a predetermined size (e.g., 100-200 mm<sup>3</sup>), randomize mice into treatment and control groups (n=8-10 mice per group is recommended).
- **Treatment Administration:**

- Control Group: Administer the vehicle solution orally once daily.
- Treatment Group(s): Administer the BAY2927088 suspension orally once daily at predetermined dose levels (e.g., 10, 30, 100 mg/kg). The dosing volume is typically 10 mL/kg of body weight.
- Efficacy and Toxicity Monitoring:
  - Measure tumor volumes and body weights two to three times weekly.
  - Observe animals daily for any clinical signs of toxicity.
  - Body weight loss exceeding 20% is a common endpoint criterion.
- Study Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
- Tissue Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic (PD) marker analysis (e.g., Western blot for p-HER2/p-EGFR) or fixed in formalin for histopathological examination.

## Disclaimer

These protocols are intended as a general guide. Researchers should adapt these procedures based on their specific experimental design, institutional guidelines (IACUC), and the characteristics of the animal models and cell lines used. The suggested formulation is a standard approach for poorly soluble oral compounds in preclinical studies and may need to be optimized for BAY2927088.

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